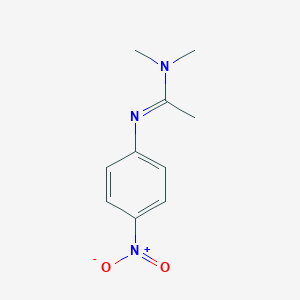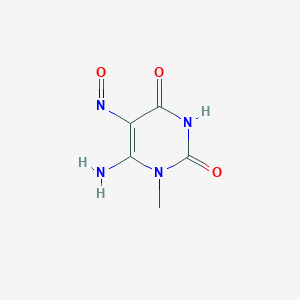silane CAS No. 149021-01-2](/img/structure/B114667.png)
[Difluoro(phenyl)methyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro(phenyl)methylsilane is an organosilicon compound that features a difluoromethyl group attached to a phenyl ring, which is further bonded to a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(phenyl)methylsilane typically involves the reaction of difluoromethyl phenyl ketone with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production methods for Difluoro(phenyl)methylsilane are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoro(phenyl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as alkoxides and amines for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Difluoro(phenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce difluoromethyl groups into target molecules.
Biology: It is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Difluoro(phenyl)methylsilane involves the interaction of its functional groups with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can stabilize reactive intermediates during chemical reactions. These interactions facilitate the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Phenyl(trimethyl)silane: Lacks the difluoromethyl group, making it less reactive in certain types of chemical reactions.
Difluoromethyl(trimethyl)silane: Similar but without the phenyl ring, affecting its reactivity and applications.
Uniqueness
Difluoro(phenyl)methylsilane is unique due to the presence of both a difluoromethyl group and a phenyl ring, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
[difluoro(phenyl)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2Si/c1-13(2,3)10(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNPDERVSQTQQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431165 |
Source


|
| Record name | [Difluoro(phenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149021-01-2 |
Source


|
| Record name | [Difluoro(phenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
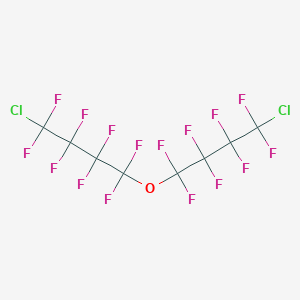
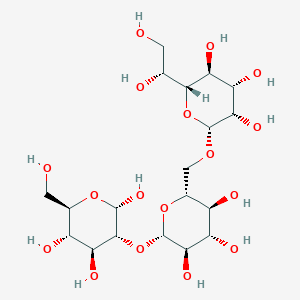

![N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline](/img/structure/B114602.png)
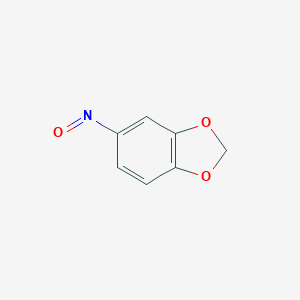
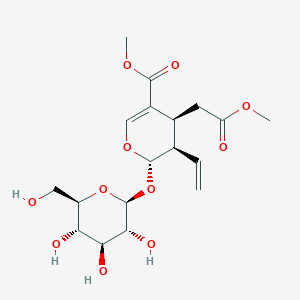
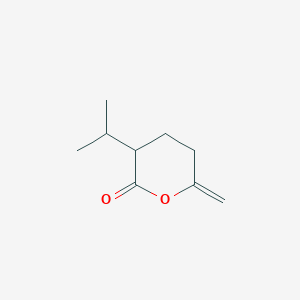
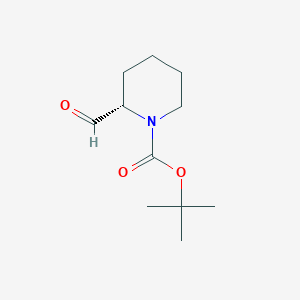
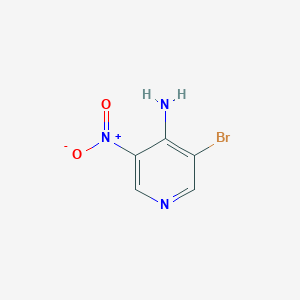


![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
